Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate, also known as TMC-18, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development.
Scientific Research Applications
Stereoselective Synthesis
- The compound plays a crucial role in the stereoselective synthesis of piperidine derivatives, which are fused with oxygen heterocycles. This process involves reactions that lead to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which can undergo cyclization into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).
Intermediate in Bioactive Compound Synthesis
- It acts as an intermediate in the synthesis of biologically active compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. This compound, with a 1-methyl-1H-pyrazol-5-yl substituent, is formed via specific reactions involving tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate (Richter et al., 2009).
Catalysis in Acylation Chemistry
- Polymethacrylates containing derivatives of this compound are effective catalysts in acylation chemistry. These materials are used in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate, demonstrating their potential in catalytic applications (Mennenga et al., 2015).
X-ray Diffraction Studies and Biological Evaluation
- The compound has been synthesized and characterized using techniques like X-ray diffraction, showcasing its molecular structure and potential for use in biological evaluations. It's been tested for activities like antibacterial and anthelmintic effects (Sanjeevarayappa et al., 2015).
Synthesis of Small Molecule Anticancer Drugs
- It serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Various synthesis methods have been developed to optimize the production of compounds containing this chemical structure (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-6-7-13-8-10(9)14(4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADLEWKOBVRCS-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCNC[C@H]1N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-3-(dimethylamino)piperidine-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.